molecular formula C8H6ClN3O B12446867 7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one

7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B12446867
M. Wt: 195.60 g/mol
InChI Key: YREVMWXNWRBHQW-UHFFFAOYSA-N
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Description

7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 7-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyrido[4,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Cyclization Reactions: Cyclization often involves the use of formamidine and other cyclizing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology and Medicine

The compound has shown potential as a kinase inhibitor, making it a candidate for drug discovery and development. Kinase inhibitors are crucial in the treatment of various diseases, including cancer, due to their ability to regulate cell signaling pathways .

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one primarily involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable target for drug discovery .

Properties

IUPAC Name

7-chloro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-4-11-6-2-7(9)10-3-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREVMWXNWRBHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NC=C2C(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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